METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE
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Overview
Description
METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The phenyl group is then introduced through a coupling reaction, followed by the addition of the carbamothioyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenylcarbamothioyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13-9-11-22(12-10-13)18(25)14-5-3-4-6-15(14)20-19(27)21-16(23)7-8-17(24)26-2/h3-6,13H,7-12H2,1-2H3,(H2,20,21,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXKCVBORXMEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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